acetonitrile CAS No. 110457-92-6](/img/structure/B14335301.png)
[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves several steps. The primary synthetic route includes the reaction of 3-phenoxybenzyl chloride with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this process with continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, producing a range of substituted products.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile stands out due to its unique structural features and reactivity. Similar compounds include:
Cypermethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Known for its use in insect repellents and treatments for lice and scabies.
Deltamethrin: A potent insecticide with a different stereochemistry but similar mode of action.
These compounds share some chemical properties but differ in their specific applications and effectiveness, highlighting the uniqueness of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile in various research and industrial contexts.
Propriétés
Numéro CAS |
110457-92-6 |
|---|---|
Formule moléculaire |
C21H19Cl2NO |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Cl2NO/c1-21(2)18(12-19(22)23)20(21)17(13-24)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 |
Clé InChI |
NUVJBUSYKHCWIK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
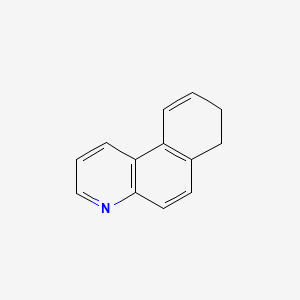

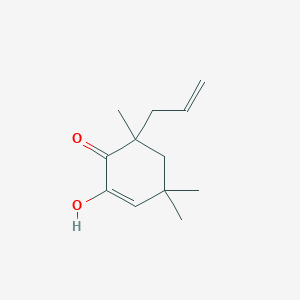
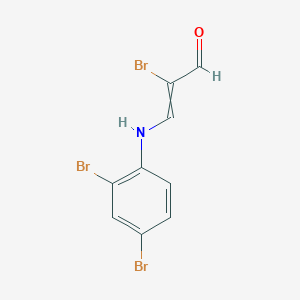

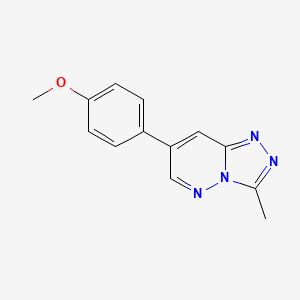
![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

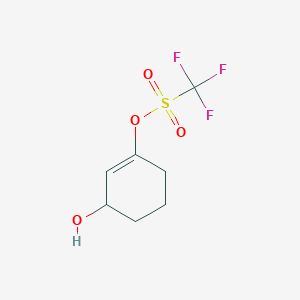
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
